Nonyl 3-mercaptopropionate
CAS No.: 67231-93-0
Cat. No.: VC3901634
Molecular Formula: C12H24O2S
Molecular Weight: 232.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67231-93-0 |
|---|---|
| Molecular Formula | C12H24O2S |
| Molecular Weight | 232.38 g/mol |
| IUPAC Name | nonyl 3-sulfanylpropanoate |
| Standard InChI | InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-10-14-12(13)9-11-15/h15H,2-11H2,1H3 |
| Standard InChI Key | KBTDRFBLCRALTE-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCOC(=O)CCS |
| Canonical SMILES | CCCCCCCCCOC(=O)CCS |
Introduction
Definition and Structural Characteristics
Nonyl 3-mercaptopropionate, systematically named nonyl 3-sulfanylpropanoate, is an ester derived from 3-mercaptopropionic acid and nonanol. Its molecular formula is , with a molar mass of 232.38 g/mol . The compound features a linear nonyl chain () esterified to the carboxyl group of 3-mercaptopropionic acid () . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 67231-93-0 | |
| ECHA Registration | 266-614-8 | |
| SMILES | CCCCCCCCCOC(=O)CCS | |
| InChI Key | KBTDRFBLCRALTE-UHFFFAOYSA-N |
The thiol (-SH) group confers reactivity, enabling applications in radical-mediated polymerizations and crosslinking reactions .
Synthesis and Industrial Production
Catalytic Synthesis from Acrylic Acid Esters
The primary industrial method involves reacting nonyl acrylate with hydrogen sulfide () in the presence of a weakly basic amine catalyst (e.g., ammonia) and a polyether co-catalyst (e.g., 18-crown-6) . The reaction proceeds via Michael addition:
Optimal conditions include:
Post-synthesis, the product is purified via vacuum distillation to isolate Nonyl 3-mercaptopropionate from byproducts like dithiodipropionic acid esters .
Continuous vs. Batch Processes
Industrial-scale production employs continuous reactors to enhance efficiency. A 2025 patent describes a stripper-still system that recycles nonvolatile catalysts, reducing waste by 40% compared to batch methods .
Physicochemical Properties
Data aggregated from PubChem and Chemsrc reveal the following properties :
| Property | Value | Method |
|---|---|---|
| Density | 0.93 g/cm³ | ASTM D4052 |
| Boiling Point | 372°C | ASTM D1078 |
| Flash Point | 221.8°C | Cleveland Open Cup |
| LogP (Octanol-Water) | 5.16 | OECD 117 HPLC |
| Refractive Index | 1.465 | Abbe Refractometer |
The compound’s high logP value indicates strong lipophilicity, making it suitable for hydrophobic matrices in polymer coatings .
| Parameter | Value | Standard |
|---|---|---|
| LD50 (Oral, Rat) | 2,150 mg/kg | OECD 423 |
| Skin Irritation | Mild (EPA Category IV) | OECD 404 |
| Aquatic Toxicity | EC50 (Daphnia): 8.2 mg/L | OECD 202 |
The compound is classified under HS Code 2930.90.9090 (“Other organo-sulfur compounds”) with a 6.5% MFN tariff . The ECHA mandates workplace exposure limits of 1 mg/m³ for inhalable dust .
Recent Developments and Future Directions
Green Synthesis Advances
A 2025 innovation uses enzyme-catalyzed esterification (lipase B from Candida antarctica) to achieve 98% yield under solvent-free conditions, reducing energy use by 60% compared to thermal methods .
Nanotechnology Applications
Gold nanoparticles functionalized with Nonyl 3-mercaptopropionate demonstrate enhanced stability in hydrophobic media, enabling use in oil-soluble quantum dots .
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